2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Epigenetics BRD4 inhibition Bromodomain selectivity

2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline (CAS 1038976-20-3) is a dihalogenated N-benzylaniline derivative with the molecular formula C₁₃H₁₀BrF₂N and a molecular weight of 298.13 g/mol. The compound features a 2-bromo-4-fluoro substitution pattern on the aniline ring and a 2-fluorobenzyl group on the nitrogen, producing a characteristic electronic environment defined by the ortho-bromo and para-fluoro arrangement.

Molecular Formula C13H10BrF2N
Molecular Weight 298.13 g/mol
CAS No. 1038976-20-3
Cat. No. B3026643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline
CAS1038976-20-3
Molecular FormulaC13H10BrF2N
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)Br)F
InChIInChI=1S/C13H10BrF2N/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2
InChIKeySSPGBMXTQIDYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline (CAS 1038976-20-3): Core Identity and Procurement-Relevant Profile


2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline (CAS 1038976-20-3) is a dihalogenated N-benzylaniline derivative with the molecular formula C₁₃H₁₀BrF₂N and a molecular weight of 298.13 g/mol [1]. The compound features a 2-bromo-4-fluoro substitution pattern on the aniline ring and a 2-fluorobenzyl group on the nitrogen, producing a characteristic electronic environment defined by the ortho-bromo and para-fluoro arrangement. It is primarily supplied as a research chemical with a purity specification of 97% [2]. The compound belongs to a broader class of fluorinated N-benzylanilines that have been investigated as synthetic intermediates and as scaffolds for biological activity modulation, including anti-tyrosinase and anti-melanogenic evaluations [3].

Why 2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline Cannot Be Replaced by a Generic N-Benzylaniline: The Substitution-Pattern Problem


Within the N-benzylaniline class, subtle variations in halogen position and benzyl substitution produce functionally non-interchangeable compounds. The target compound's 2-bromo substituent introduces steric bulk and a heavy-atom handle for cross-coupling chemistry that is absent in the debromo analog, while the 4-fluoro group modulates electronic properties differently than 3-fluoro or unsubstituted variants [1]. Most critically, the 2-fluorobenzyl N-substituent creates a distinct conformational profile compared to the 3-fluorobenzyl and 4-fluorobenzyl positional isomers, all of which are listed as separate catalog items by major suppliers precisely because they are not functionally equivalent [2]. Biological profiling confirms this non-interchangeability: the target compound shows measurable, though modest, binding to BRD4 bromodomain 1 (Kd ~1.9 μM) and SIRT1 modulatory activity (EC₅₀ <1 μM in HTS), while closely related analogs with different substitution patterns may exhibit quantitatively or qualitatively different target engagement profiles [3][4]. Generic substitution without verification of the exact regioisomer would introduce uncontrolled variables in any structure-activity relationship (SAR) study or synthetic sequence.

2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


BRD4 Bromodomain 1 Binding Affinity: Target Compound vs. CBP Bromodomain Selectivity Profile

The target compound demonstrates measurable binding to BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 × 10³ nM (1.91 μM) as determined by isothermal titration calorimetry (ITC) [1]. In contrast, binding to the CBP bromodomain under identical ITC conditions yields a Kd of 4.34 × 10⁴ nM (43.4 μM), representing a ~23-fold weaker interaction [2]. This intra-compound selectivity ratio (CBP/BRD4 ≈ 22.7) provides a quantitative selectivity fingerprint that distinguishes the target compound from analogs lacking either the 2-bromo or the 2-fluorobenzyl motif, which may exhibit inverted or absent bromodomain selectivity. The absolute BRD4 affinity is modest (low micromolar), positioning this compound as a fragment-like or early lead scaffold rather than a potent probe.

Epigenetics BRD4 inhibition Bromodomain selectivity

Regioisomeric Differentiation: 2-Fluorobenzyl vs. 3-Fluorobenzyl vs. 4-Fluorobenzyl N-Substitution

The target compound (2-fluorobenzyl N-substituent) is commercially differentiated from its two closest positional isomers—2-bromo-4-fluoro-N-(3-fluorobenzyl)aniline and 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline—by major chemical suppliers including Alfa Aesar (Thermo Fisher Scientific), which lists all three as separate catalog items with distinct product numbers [1]. This commercial differentiation reflects the established principle that the position of the fluorine atom on the benzyl ring alters molecular conformation, dipole moment, and intermolecular interactions. While direct head-to-head biological data for all three isomers in the same assay is not available in the open literature, the separate cataloging by a tier-1 supplier constitutes a procurement-relevant differentiation signal: researchers who order the 3-fluoro or 4-fluoro isomer instead of the 2-fluoro target compound will obtain a structurally distinct chemical entity with potentially divergent properties.

Medicinal chemistry Structure-activity relationship Regioisomer comparison

SIRT1 Modulatory Activity: Target Compound Activation in HTS Format

The target compound exhibits activation of recombinant human SIRT1 with an EC₅₀ value below 1.00 × 10³ nM (<1 μM) in a high-throughput screening (HTS) assay measuring deacetylation of a Fluor-de-Lys-SIRT1-specific substrate after 2 hours of incubation [1]. This places the compound in the low-micromolar to sub-micromolar SIRT1 activator range. For context, many SIRT1-activating compounds (STACs) reported in the literature operate in the 1–100 μM range, making sub-1 μM activity a noteworthy though not exceptional starting point [2]. The absence of publicly available comparative SIRT1 data for the 3-fluorobenzyl and 4-fluorobenzyl regioisomers means that the quantitative differentiation resides in the presence of measurable activity rather than a direct potency comparison; the target compound has been explicitly tested and found active, whereas activity for the regioisomers remains uncharacterized in the curated ChEMBL/BindingDB corpus.

Sirtuin modulation Epigenetics High-throughput screening

2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Epigenetic Probe Development: BRD4 Bromodomain Fragment-Based Screening

The compound's confirmed BRD4 bromodomain 1 binding (Kd = 1.91 μM) combined with ~23-fold selectivity over the CBP bromodomain makes it a structurally characterized starting fragment for BRD4-focused medicinal chemistry campaigns [1]. Researchers engaged in fragment-based drug discovery (FBDD) for BET bromodomain targets can use this compound as a validated hit with a defined selectivity fingerprint. Procurement of the exact 2-fluorobenzyl regioisomer is essential, as the binding mode may depend on the specific geometry imposed by the ortho-fluorine on the benzyl ring [2].

SIRT1 Activator SAR Expansion

With a demonstrated SIRT1 activation EC₅₀ below 1 μM in a fluorimetric HTS assay, the target compound serves as a tractable starting point for structure-activity relationship (SAR) studies aimed at developing more potent sirtuin-activating compounds (STACs) [3]. The presence of the 2-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analog libraries, while the 4-fluoro and 2-fluorobenzyl groups contribute to the metabolic stability profile characteristic of fluorinated aromatics [4].

Anti-Tyrosinase and Melanogenesis Inhibition Research

Fluorinated N-benzylaniline derivatives as a class have been systematically evaluated for anti-tyrosinase and anti-melanogenic activities [5]. The target compound's specific 2-bromo-4-fluoro-2'-fluorobenzyl substitution pattern makes it a candidate for inclusion in comparative studies against the 3-fluorobenzyl and 4-fluorobenzyl analogs to establish the regioisomeric contribution to tyrosinase inhibitory potency. Procurement of the correct isomer is critical for generating interpretable structure-activity data in depigmenting agent development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.